5-(Morpholine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane
Description
Properties
IUPAC Name |
morpholin-4-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c13-10(11-1-3-14-4-2-11)12-6-9-5-8(12)7-15-9/h8-9H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQIDIRVKNZOOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)N2CC3CC2CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bicyclic Core Construction via Active Ester Intermediates
A patent-derived method (EP0551993A1) outlines a two-step process for assembling the 2-thia-5-azabicyclo[2.2.1]heptane core:
Step 1: Active Ester Formation
The starting material, a pyrrolidine derivative (2) , is treated with an active esterifying agent (e.g., trichloroethyl chloroformate) in the presence of a base such as triethylamine. This step generates an activated intermediate amenable to nucleophilic substitution.
Step 2: Thiolation with Alkali Metal Sulfides
The active ester undergoes reaction with sodium sulfide (Na₂S) or potassium sulfide (K₂S) to introduce the sulfur atom, forming the 2-thia-5-azabicyclo[2.2.1]heptane framework. Notably, sodium sulfide in tetrahydrofuran (THF) at 0–25°C affords optimal yields (68–72%).
Morpholine-4-Carbonyl Group Installation
The morpholine moiety is introduced via palladium-catalyzed cross-coupling or direct acylation. Data from Ambeed demonstrate the efficacy of Suzuki-Miyaura couplings using 4-(morpholine-4-carbonyl)phenylboronic acid:
Example Protocol
A mixture of 6-(3-fluoro-4-(2-iodothieno[3,2-b]pyridin-7-yloxy)phenyl)-1-phenyl-2,3-dihydroimidazo[1,2-a]pyrimidin-5(1H)-one (0.035 g), 4-(morpholine-4-carbonyl)phenylboronic acid (0.017 g), Pd(PPh₃)₄ (0.003 g), and LiCl (0.010 g) in dioxane/water (1:1) was stirred at 100°C for 50 minutes. Flash chromatography yielded the coupled product in 59% yield.
Optimization of Reaction Conditions
Solvent and Catalyst Systems
Comparative studies reveal that polar aprotic solvents (e.g., DMF, dioxane) enhance reaction rates for both core assembly and coupling steps. Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are preferred for Suzuki-Miyaura reactions, while dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) (Pd(dppf)Cl₂) improves efficiency in microwave-assisted syntheses.
Table 1: Yield Variation with Solvent Systems
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Dioxane/Water | Pd(PPh₃)₄ | 100 | 59 |
| DME/Ethanol | Pd(PPh₃)₄ | 80 | 65 |
| DMF | Pd(dppf)Cl₂·CH₂Cl₂ | 140 (microwave) | 81 |
Protecting Group Strategies
The tert-butyloxycarbonyl (Boc) group is widely employed to protect secondary amines during bicyclic core synthesis. Deprotection under acidic conditions (e.g., HCl in dioxane) restores the free amine for subsequent acylation with morpholine-4-carbonyl chloride.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Flash chromatography (20:1 CH₂Cl₂/MeOH) and recrystallization from ethyl acetate/hexane mixtures achieve >95% purity, as verified by HPLC.
Comparative Evaluation of Methodologies
Table 2: Advantages and Limitations of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
5-(Morpholine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for cyclization, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(Morpholine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s structural properties make it useful in designing biologically active molecules.
Industry: The compound can be used in the synthesis of fine chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5-(Morpholine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Structural Variations and Electronic Properties
The bicyclo[2.2.1]heptane core is shared across several compounds, but substituents and heteroatom placement critically influence properties:
Key Observations :
Physicochemical Properties and Stability
- Solubility and Stability : Hydrochloride salts (e.g., ) require inert storage conditions (2–8°C), whereas neutral derivatives like the target compound may exhibit better solubility in organic solvents .
- Thermal Properties : The benzoate ester derivative () lacks reported melting/boiling points, but the morpholine group’s electron-withdrawing nature likely increases thermal stability compared to alkyl-substituted analogs .
Biological Activity
5-(Morpholine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a heterocyclic compound characterized by its unique bicyclic structure, which incorporates a morpholine ring and a sulfur atom. This compound has garnered interest due to its potential biological activities, including its interactions with various biological targets and its implications in medicinal chemistry.
Pharmacological Profile
Research indicates that this compound exhibits a range of biological activities, particularly as a ligand for neurotransmitter transporters. Studies have demonstrated that derivatives of this compound can interact with dopamine transporters, exhibiting varying affinities that suggest potential applications in treating neurological disorders.
Case Studies
- Dopamine Transporter Interaction
-
Antitumor Activity
- In vitro assays have shown that compounds structurally related to this compound possess notable antitumor properties, inhibiting cell proliferation in various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, highlighting the compound's potential as an anticancer agent .
- Anti-inflammatory Effects
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased binding affinity at dopamine receptors |
| Alteration of carbonyl group | Enhanced cytotoxicity in cancer cell lines |
| Morpholine ring variations | Altered pharmacokinetic properties |
These insights into SAR are crucial for guiding future synthetic efforts aimed at optimizing the biological profile of this compound.
Q & A
Q. Methodological solutions :
- Standardized protocols : Use consistent assay conditions across studies.
- Co-crystallization studies : Resolve binding ambiguities via X-ray crystallography .
- Meta-analysis : Compare data across studies using computational tools like molecular dynamics simulations to identify outliers .
What computational methods predict the binding mechanisms of this compound with biological targets?
Level: Advanced
Answer:
- Molecular Docking : Tools like AutoDock Vina or Schrödinger’s Glide simulate ligand-receptor interactions, prioritizing binding poses based on scoring functions .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns simulations in GROMACS) .
- Free Energy Perturbation (FEP) : Quantify binding energy changes caused by structural modifications (e.g., morpholine ring substitutions) .
Case Study : Docking studies revealed that the morpholine carbonyl group forms hydrogen bonds with nicotinic acetylcholine receptor residues, explaining its higher affinity compared to oxane analogs .
What strategies optimize the synthesis of the bicyclic core in this compound?
Level: Advanced
Answer:
Key optimization strategies include:
- Catalyst Selection : Use Pd/C for hydrogenation steps to achieve >90% yield in deprotection reactions .
- Stereochemical Control : Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) ensure enantiopure products .
- Green Chemistry : Replace toxic solvents (CH2Cl2) with biodegradable alternatives (cyclopentyl methyl ether) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
